molecular formula C24H19N5O4 B11415288 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11415288
M. Wt: 441.4 g/mol
InChI Key: CLDVKVMBABUECW-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are a class of N-heterocyclic compounds with broad pharmacological relevance, including herbicidal, anticancer, and anti-inflammatory activities . The compound 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione features a pyrido[2,3-d]pyrimidine core substituted with a 4-nitrobenzyl group at position 1 and a 2-(indol-3-yl)ethyl chain at position 2.

Properties

Molecular Formula

C24H19N5O4

Molecular Weight

441.4 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H19N5O4/c30-23-20-5-3-12-25-22(20)28(15-16-7-9-18(10-8-16)29(32)33)24(31)27(23)13-11-17-14-26-21-6-2-1-4-19(17)21/h1-10,12,14,26H,11,13,15H2

InChI Key

CLDVKVMBABUECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrobenzyl group participates in nucleophilic substitution under controlled conditions. The electron-withdrawing nitro group activates the benzyl position for displacement reactions.

Reaction Type Conditions Outcome Yield Reference
Thioether formationK₂CO₃, DMF, 80°C, 12 h (with thiols)Substitution of nitrobenzyl group with thiol nucleophiles60-75%
Amine alkylationEt₃N, CH₃CN, reflux, 24 hQuaternary ammonium salt formation at benzyl position45-50%

Key findings:

  • Reaction efficiency depends on solvent polarity and base strength.

  • Steric hindrance from the indole-ethyl group limits reactivity at N1 position.

Reduction Reactions

The nitro group undergoes selective reduction without affecting other functional groups.

Reduction Method Conditions Product Catalyst/Reagent Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6 h1-(4-Aminobenzyl) derivative10% Pd/C
Sodium dithioniteNa₂S₂O₄, H₂O/EtOH (1:1), 70°C, 3 hAmino group formation with simultaneous indole ring preservation1.5 equiv reagent

Characterization data:

  • IR : Disappearance of NO₂ asymmetric stretch at 1520 cm⁻¹

  • ¹H NMR : New aromatic protons at δ 6.85-7.25 ppm (aminobenzyl)

Hydrolysis Reactions

The pyrimidine-dione core shows pH-dependent hydrolysis patterns.

Hydrolysis Type Conditions Products Kinetics Reference
Acidic (HCl)6M HCl, reflux, 48 hPyrido[2,3-d]pyrimidine ring opening → Quinazoline derivativesk = 3.2×10⁻⁵ s⁻¹
Basic (NaOH)1M NaOH, 60°C, 24 hCleavage of dione ring → 3-(indol-3-yl)propanoic acid side product85% degradation

Mechanistic insights:

  • Acid hydrolysis proceeds through protonation at N3 followed by ring scission .

  • Base-mediated degradation involves hydroxide attack at C2 carbonyl.

Cyclocondensation Reactions

The compound serves as a precursor for polycyclic systems through intramolecular cyclization.

Cyclization Partner Conditions Product Yield Reference
Benzaldehyde derivativesPTSA, toluene, Dean-Stark, 110°C, 8 hIndolo[2,3-b]pyrido[4',3':4,5]pyrimido[1,2-a]benzimidazole fused system55%
Ethyl glyoxylateDCC, DMAP, CH₂Cl₂, 0°C to RT, 12 hSpirooxindole-pyrido[2,3-d]pyrimidine hybrid38%

Key observations:

  • Microwave-assisted conditions improve yields to 68% (150°C, 20 min) .

  • Products show enhanced fluorescence at λₑₓ 360 nm/λₑₘ 450 nm .

Photochemical Reactions

The nitrobenzyl group undergoes unique phototransformations under UV light.

Light Source Conditions Reaction Outcome Quantum Yield Reference
UV-A (365 nm)MeOH, N₂ atmosphere, 24 hNitro → Nitroso conversion with indole ring dimerizationΦ = 0.12
UV-C (254 nm)Acetone, O₂ atmosphere, 6 hOxidative cleavage of indole ethyl chain → Pyrido[2,3-d]pyrimidine ketone72% conversion

Stability data:

  • Compound shows 98% purity retention after 6 months at -20°C.

  • Aqueous solutions (pH 7.4) degrade with t₁/₂ = 14 days at 25°C.

Scientific Research Applications

3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The nitrophenyl group and pyrido[2,3-d]pyrimidine core also contribute to the compound’s overall activity by interacting with specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s electronic properties can be inferred from structurally related pyrido[2,3-d]pyrimidines. Key comparisons include:

Compound Substituents HOMO (eV) LUMO (eV) ΔE (eV) Key Interactions
Target Compound 4-nitrobenzyl, 2-(indol-3-yl)ethyl N/A N/A N/A π-π (indole), H-bond (nitro)
Compound 2o 3-methyl, 2,3,4-trifluorophenyl -6.2 -1.8 4.4 π-π (FAD), H-bonds (Arg98, Thr176)
Compound 6a 2-hydroxy-5-methylbenzoyl -5.9 -1.9 3.93 H-bond (hydroxy), π-π (benzoyl)
Flumioxazin (Control) Aromatic ethers -6.5 -2.1 4.4 π-π (FAD), H-bonds
  • Electronic Effects : The 4-nitrobenzyl group likely lowers the LUMO energy compared to methyl or hydroxybenzoyl substituents, enhancing electron-accepting capacity for redox-based herbicidal activity .
  • Steric Effects : The bulky indole-ethyl chain may reduce binding affinity to compact active sites (e.g., Nicotiana tabacum PPO) compared to smaller substituents like methyl or fluorine .

Physicochemical Properties

  • Thermal Stability : Nitro-substituted analogs (e.g., 1-(3-nitrophenyl)-3-methyl derivatives) exhibit melting points >230°C, suggesting high thermal stability .

Biological Activity

The compound 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in pharmacology. Its unique structure combines an indole moiety and a nitrobenzyl group within a pyrido[2,3-d]pyrimidine framework, suggesting diverse biological activities. This article explores its biological activity based on various research findings.

  • Molecular Formula: C24H19N5O4
  • Molecular Weight: 441.4 g/mol
  • Structural Features:
    • Indole moiety: Contributes to aromaticity and potential interaction with biological targets.
    • Nitro group: Enhances electrophilic properties, potentially increasing reactivity with nucleophiles.

Biological Activities

Research has indicated that pyrido[2,3-d]pyrimidine derivatives exhibit a wide range of biological activities. The specific compound under discussion has shown promise in several areas:

1. Antitumor Activity

Studies have demonstrated that similar compounds within the pyrido[2,3-d]pyrimidine class possess antitumor properties. For instance:

  • Compound Comparison Table:
Compound NameStructureBiological Activity
7-(4-Chlorophenyl)-5-(1-methyl-1H-indol-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneStructureAntitumor
5-(1-Methyl-1H-indol-3-yl)-6-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-2(1H)-oneStructureAnti-inflammatory
6-(4-Methoxyphenyl)-5-(1-methylindol-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-oneStructureAntibacterial

The presence of the indole and nitrobenzyl substituents may enhance the antitumor efficacy compared to other derivatives lacking these features.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer progression (e.g., USP28), leading to reduced cell proliferation and altered cell cycle dynamics.

Case Studies

Recent studies have evaluated the biological effects of this compound and its analogs:

  • Study on USP28 Inhibition: A related pyrido[2,3-d]pyrimidine derivative demonstrated potent inhibition of USP28 with an IC50 value of 1.10±0.02 mol L1.10\pm 0.02\,\text{ mol L}, showcasing its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. The combination of the indole and nitrobenzyl groups appears to enhance its biological activity significantly:

  • Key Findings:
    • The electron-withdrawing nature of the nitro group increases electrophilicity.
    • The indole moiety contributes to π-stacking interactions with target proteins.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step alkylation and heterocyclic ring formation. A common approach includes:

  • Step 1 : Condensation of a pyrimidine precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with indole derivatives to introduce the indol-3-yl-ethyl group. This step may use acetic acid as a solvent .
  • Step 2 : Alkylation of the intermediate with 4-nitrobenzyl chloride. This reaction is promoted by potassium carbonate in DMF at 60–80°C for 6–12 hours, achieving yields of ~70–85% .
  • Critical Factors : Solvent polarity (DMF enhances nucleophilicity), base strength (K₂CO₃ vs. NaH), and temperature control to minimize side reactions (e.g., over-alkylation).

Q. Which spectroscopic methods are critical for confirming structural integrity, and what markers should researchers prioritize?

  • ¹H NMR : Key signals include the indole NH proton (~10–12 ppm), aromatic protons from the 4-nitrobenzyl group (7.5–8.5 ppm), and methyl/methylene groups adjacent to the pyrimidine core (2.5–4.0 ppm). Splitting patterns help confirm substitution positions .
  • IR Spectroscopy : Stretch frequencies for C=O (1670–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) validate the dione and nitrobenzyl moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating loss of the nitrobenzyl group (-135 Da) .

Q. How can researchers optimize purification techniques for this compound?

  • Column Chromatography : Use C18 reverse-phase columns with gradient elution (water:acetonitrile, 0.1% TFA) to resolve polar impurities. Retention times typically range from 15–25 minutes .
  • Crystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals. Slow cooling (0.5°C/min) minimizes amorphous byproducts .

Advanced Research Questions

Q. How can reaction yields be improved during the alkylation of the pyrido[2,3-d]pyrimidine core?

  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions while maintaining solubility .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance the reactivity of the nitrobenzyl chloride .
  • DoE (Design of Experiments) : Apply statistical models (e.g., Box-Behnken) to balance temperature, reaction time, and reagent stoichiometry. For example, a 72-hour reaction at 65°C with 1.2 equivalents of 4-nitrobenzyl chloride maximizes yield .

Q. How should researchers resolve discrepancies in spectral data between synthetic batches?

  • Tautomerism Analysis : The pyrido[2,3-d]pyrimidine-dione system may exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated DMSO to stabilize tautomers and assign signals accurately .
  • Impurity Profiling : LC-MS/MS can identify common byproducts, such as mono-alkylated intermediates or hydrolyzed nitro groups. Adjust reaction pH (<7) to suppress hydrolysis .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking Simulations : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding between the dione moiety and catalytic lysine residues .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity. The nitro group’s electron-withdrawing nature enhances binding affinity in similar pyrimidine derivatives .

Q. How can the indole moiety’s reactivity be leveraged for further functionalization?

  • Electrophilic Substitution : Perform Friedel-Crafts acylation at the indole C2 position using acetyl chloride/AlCl₃. Monitor regioselectivity via HPLC .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl groups. Optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%) and microwave irradiation (100°C, 30 min) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity in assays?

  • Batch Consistency : Ensure purity >98% (HPLC) and verify stereochemistry (CD spectroscopy) if chiral centers exist.
  • Solubility Effects : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation. Compare activity in PBS vs. cell culture media .

Methodological Tables

Synthetic Step Key Conditions Yield Range Reference
Indole-ethyl incorporationAcetic acid, 80°C, 12 h65–75%
4-Nitrobenzyl alkylationDMF, K₂CO₃, 70°C, 8 h70–85%
PurificationC18 column, H₂O:MeCN (0.1% TFA)>95% purity

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